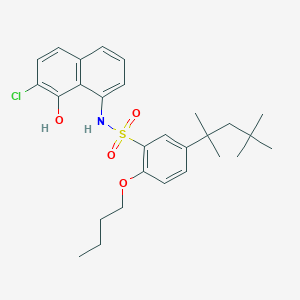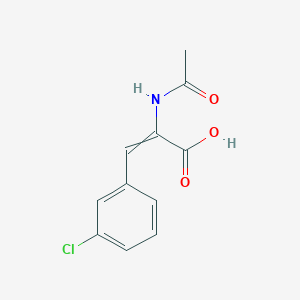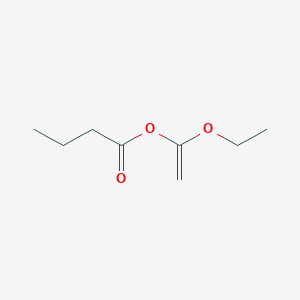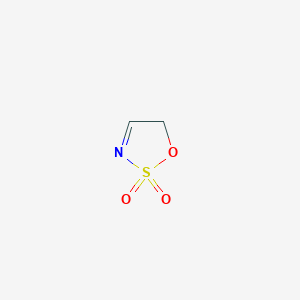
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is an organometallic compound with the chemical formula C14H20W. It is a tungsten-based compound where the tungsten atom is bonded to two ethylcyclopentadienyl ligands and two hydrogen atoms. This compound is known for its applications in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylcyclopentadienyl)tungsten(IV) dihydride typically involves the reaction of tungsten hexachloride with ethylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
WCl6+2C7H9→(C7H9)2WCl2+4HCl
The resulting bis(ethylcyclopentadienyl)tungsten(IV) dichloride is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is used in the deposition of tungsten films for electronic and optical applications.
Chemistry: It serves as a precursor for the synthesis of other tungsten-containing compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of bis(ethylcyclopentadienyl)tungsten(IV) dihydride involves the activation of the tungsten center, which facilitates various catalytic processes. The ethylcyclopentadienyl ligands stabilize the tungsten atom, allowing it to participate in reactions with substrates. The dihydride moiety can act as a hydrogen donor in hydrogenation reactions, making the compound an effective catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(cyclopentadienyl)tungsten(IV) dihydride: Similar structure but with cyclopentadienyl ligands instead of ethylcyclopentadienyl.
Bis(isopropylcyclopentadienyl)tungsten(IV) dihydride: Contains isopropylcyclopentadienyl ligands.
Tungsten hexacarbonyl: A tungsten compound with six carbonyl ligands.
Uniqueness
Bis(ethylcyclopentadienyl)tungsten(IV) dihydride is unique due to the presence of ethyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where the steric and electronic effects of the ethyl groups play a crucial role .
Eigenschaften
Molekularformel |
C14H18W |
|---|---|
Molekulargewicht |
370.1 g/mol |
InChI |
InChI=1S/2C7H9.W/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI-Schlüssel |
DZDHBQMUQJIHPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-[4-[3-[(4-Hydroxy-1-oxobutyl)amino]propyl]-1-piperazinyl]propyl]-2-(2-naphthalenyl)-4-quinolinamine](/img/structure/B12574962.png)
![N-Ethyl-N'-nitro-N''-[(oxolan-3-yl)methyl]guanidine](/img/structure/B12574970.png)

![2-{[N-(Cyclobutylcarbonyl)-N-cyclopentylglycyl]amino}-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B12574983.png)

![(4-Tert-butoxycarbonylamino-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12574999.png)

![4-{[Hydroperoxy(hydroxy)phosphoryl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B12575006.png)
![N-[2-(Carboxymethoxy)-6-fluorophenyl]-N-ethylglycine](/img/structure/B12575014.png)
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)

![10-(4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}phenoxy)decane-1-thiol](/img/structure/B12575041.png)
